molecular formula C19H21Cl2NO2 B008904 Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride CAS No. 109938-92-3

Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride

Cat. No. B008904
M. Wt: 366.3 g/mol
InChI Key: WGRYIPBOAXTVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as BAM, and it is synthesized through a multi-step process. The purpose of

Mechanism Of Action

The mechanism of action of BAM is not fully understood, but it is believed to involve the hydrolysis of the ester bond to release the active compound. The released compound can then interact with its target receptor or enzyme to elicit a biological response.

Biochemical And Physiological Effects

BAM has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant activities. BAM has also been shown to modulate the activity of various neurotransmitters and receptors, including dopamine, serotonin, and GABA.

Advantages And Limitations For Lab Experiments

One of the major advantages of BAM is its ease of synthesis and purification, which makes it an attractive compound for use in lab experiments. However, BAM has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for BAM research, including the development of new prodrugs and the synthesis of new BAM derivatives with improved properties. BAM could also be investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the mechanism of action of BAM could be further elucidated to better understand its biological effects.
In conclusion, BAM is a promising compound that has potential applications in various fields. Its ease of synthesis and purification make it an attractive compound for use in lab experiments, and its biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of BAM and its potential applications.

Synthesis Methods

BAM is synthesized through a multi-step process that involves the reaction of o-chlorobenzyl chloride with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of a base. The resulting intermediate is then treated with benzoic acid to form the final product, which is purified through recrystallization.

Scientific Research Applications

BAM has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug delivery, where BAM can be used as a prodrug to improve the bioavailability and pharmacokinetics of drugs. BAM has also been investigated for its potential use as a building block in the synthesis of new drugs and materials.

properties

CAS RN

109938-92-3

Product Name

Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride

Molecular Formula

C19H21Cl2NO2

Molecular Weight

366.3 g/mol

IUPAC Name

(1-phenyl-2-pyrrolidin-1-ylethyl) 2-chlorobenzoate;hydrochloride

InChI

InChI=1S/C19H20ClNO2.ClH/c20-17-11-5-4-10-16(17)19(22)23-18(14-21-12-6-7-13-21)15-8-2-1-3-9-15;/h1-5,8-11,18H,6-7,12-14H2;1H

InChI Key

WGRYIPBOAXTVCN-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl

synonyms

Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hyd rochloride

Origin of Product

United States

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